methyl 2-({[2-(1H-indol-3-yl)ethyl]carbamoyl}amino)-4,5-dimethoxybenzoate
Description
Methyl 2-({[2-(1H-indol-3-yl)ethyl]carbamoyl}amino)-4,5-dimethoxybenzoate is a synthetic benzoate ester derivative featuring a carbamoylamino linkage to a 2-(1H-indol-3-yl)ethyl group. Its structure includes:
- A carbamoyl amino group bridging the benzoate moiety to an indole-containing ethyl chain. The indole group, a heterocyclic aromatic system, may confer biological activity or influence molecular interactions, such as binding to receptors or enzymes.
Properties
Molecular Formula |
C21H23N3O5 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
methyl 2-[2-(1H-indol-3-yl)ethylcarbamoylamino]-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C21H23N3O5/c1-27-18-10-15(20(25)29-3)17(11-19(18)28-2)24-21(26)22-9-8-13-12-23-16-7-5-4-6-14(13)16/h4-7,10-12,23H,8-9H2,1-3H3,(H2,22,24,26) |
InChI Key |
PELUZSHXALNHDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)NCCC2=CNC3=CC=CC=C32)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[2-(1H-indol-3-yl)ethyl]carbamoyl}amino)-4,5-dimethoxybenzoate typically involves multiple stepsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, which are essential for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[2-(1H-indol-3-yl)ethyl]carbamoyl}amino)-4,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamoyl group or the methoxy groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 2-({[2-(1H-indol-3-yl)ethyl]carbamoyl}amino)-4,5-dimethoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of methyl 2-({[2-(1H-indol-3-yl)ethyl]carbamoyl}amino)-4,5-dimethoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The indole moiety is known to bind to various biological targets, influencing pathways related to cell signaling, apoptosis, and metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to analogs sharing benzoate frameworks, carbamoyl/amide linkages, or heterocyclic substituents. Key comparisons include:
Sulfonylurea Herbicides ()
Compounds like metsulfuron methyl ester (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) share a benzoate ester core but differ in substituents:
- Triazine ring : Present in sulfonylureas (e.g., metsulfuron) but absent in the target compound.
- Sulfonylurea linkage: Replaces the carbamoylamino-indole chain in the target compound.
- Applications : Sulfonylureas act as herbicides by inhibiting acetolactate synthase (ALS) in plants . The indole group in the target compound may instead interact with eukaryotic systems (e.g., serotonin receptors).
[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(Furan-2-carbonylamino)-4,5-dimethoxybenzoate ()
This compound shares the 4,5-dimethoxybenzoate core and a carbonylamino substituent but differs in:
- Furan-2-carbonylamino group: Replaces the indole-ethyl carbamoyl chain.
- 4-Chloro-2-fluoroanilino group: Introduces halogenated aromaticity, which may enhance stability or lipophilicity compared to the indole group .
Amide Intermediates ()
Mono- and bis-amide intermediates (e.g., compounds 10, 11, 13, 14) exhibit conformational flexibility observed via NMR. While structurally distinct, their dynamic behavior suggests that the target compound’s carbamoyl linkage and indole group may also adopt multiple conformations, influencing solubility or binding kinetics .
Comparative Data Table
Research Findings and Implications
Bioactivity Potential: The indole group, a common pharmacophore in neurotransmitters (e.g., serotonin), suggests possible CNS activity, contrasting with the herbicidal triazine-based sulfonylureas .
Solubility and Stability : The 4,5-dimethoxy groups may enhance solubility in polar solvents compared to halogenated analogs (), while the indole moiety could increase lipophilicity .
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